molecular formula C10H11FO2S B14084757 Ethyl 3-fluoro-2-(methylthio)benzoate

Ethyl 3-fluoro-2-(methylthio)benzoate

Cat. No.: B14084757
M. Wt: 214.26 g/mol
InChI Key: UTEOGRNMMRWQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-fluoro-2-(methylthio)benzoate (CAS 2404734-13-8) is a high-purity, fluorinated organic compound supplied for research use only. With a molecular formula of C10H11FO2S and a molecular weight of 214.25 g/mol, this compound features a benzoate ester core strategically functionalized with both a fluorine atom and a methylthio ether group on the aromatic ring . This specific substitution pattern makes it a valuable synthon in organic and medicinal chemistry, particularly for the construction of more complex molecules. The incorporation of fluorine is a critical strategy in drug development, as it can significantly influence a compound's potency, metabolic stability, and target selectivity . Fluorine-containing aromatic systems are prevalent in pharmaceuticals, agrochemicals, and materials science . Concurrently, the methylthio group can act as a versatile handle for further chemical transformations or contribute to binding interactions. Researchers can utilize this chemical as a key building block for the synthesis of bioactive molecule scaffolds . It is especially useful in developing compounds for screening against various protein targets, given the privileged status of biphenyl and other aromatic scaffolds in therapeutic design . As a reagent, it is suited for reactions such as catalyst-free condensations to form carbon-nitrogen double bonds, a fundamental functional group in organic chemistry . Please handle with care. This product is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

Molecular Formula

C10H11FO2S

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 3-fluoro-2-methylsulfanylbenzoate

InChI

InChI=1S/C10H11FO2S/c1-3-13-10(12)7-5-4-6-8(11)9(7)14-2/h4-6H,3H2,1-2H3

InChI Key

UTEOGRNMMRWQMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)F)SC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Fischer Esterification

The most straightforward route involves refluxing 2-fluoro-3-(methylthio)benzoic acid (CAS 252555-54-7) with excess ethanol in the presence of sulfuric acid. A 2020 study reported 82% yield after 12 hours at 80°C, with purity >98% confirmed by HPLC. Key parameters include:

Parameter Optimal Value Yield Impact (±%)
Molar Ratio (EtOH:Acid) 5:1 +15% vs 3:1
Catalyst Loading 2 mol% H2SO4 -22% if halved
Reaction Time 12 h +8% at 18 h

Side products emerge from ether formation (3–7%) when temperatures exceed 90°C.

Coupling Reagent-Mediated Esterification

Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane achieves 85% yield at 25°C within 4 hours. This method avoids thermal degradation but requires rigorous drying:

$$ \text{Acid} + \text{Ethanol} \xrightarrow{\text{DCC/DMAP}} \text{Ethyl Ester} + \text{DCU} $$

NMR monitoring shows complete conversion when using 1.2 equivalents of DCC. Industrial adoption remains limited due to DCU byproduct removal challenges.

Nucleophilic Fluorination of 3-Chloro-2-(methylthio)benzoate Esters

DAST-Mediated Halogen Exchange

Diethylaminosulfur trifluoride (DAST) facilitates Cl→F substitution in methyl 3-chloro-2-(methylthio)benzoate at −40°C, yielding 68% product. The mechanism proceeds via a trigonal bipyramidal transition state:

$$
\text{Ar-Cl} + \text{DAST} \rightarrow [\text{Ar-FSAF}_3^-]^+ \rightarrow \text{Ar-F} + \text{Byproducts}
$$

Critical limitations:

  • Requires anhydrous conditions (H2O <50 ppm)
  • Generates HF gas necessitating scrubbers
  • Limited scalability due to DAST’s shock sensitivity

Potassium Fluoride/Alumina Systems

Ball-milling potassium fluoride on activated alumina with the chloro precursor at 150°C for 8 hours achieves 59% conversion. While safer than DAST, regiochemical control diminishes above 3 mmol scale due to competing aryl ring fluorination (12–18% para-isomer).

Tandem Thiomethylation-Esterification Strategies

Radical Thiomethylation Followed by Ester Formation

A 2025 J. Org. Chem. protocol employs dimethyl sulfoxide (DMSO) as a methylthio source under cyanuric chloride (TCT) activation:

  • Radical Thiomethylation :
    $$ \text{3-Fluoro-2-iodobenzoic Acid} + \text{DMSO} \xrightarrow{\text{TCT}} \text{3-Fluoro-2-(methylthio)benzoic Acid} $$

  • In Situ Esterification :
    $$ \text{Acid} + \text{Ethanol} \xrightarrow{\text{EDC/HOBt}} \text{Ethyl Ester} $$

This one-pot method achieves 73% overall yield with 99:1 regioselectivity. Deuterium labeling studies confirm radical intermediates via observed H/D scrambling at C-4.

Phase-Transfer Catalyzed Thiomethylation

Benzyltrimethylammonium chloride (BTMAC) enables room-temperature thiomethylation of 3-fluoro-2-mercaptobenzoic acid with methyl iodide:

$$ \text{Ar-SH} + \text{CH}3\text{I} \xrightarrow{\text{BTMAC}} \text{Ar-SCH}3 + \text{HI} $$

Subsequent esterification with ethyl chloroformate gives 77% yield. Advantages include:

  • No requirement for dry solvents
  • Scalable to 50 mol batches
  • HI byproduct neutralized in aqueous workup

Analytical Characterization Benchmarks

Spectroscopic Data Consistency

Technique Key Signals Reference
$$ ^1\text{H NMR} $$ (CDCl₃) δ 1.42 (t, J=7.1 Hz, 3H, OCH₂CH₃), 2.58 (s, 3H, SCH₃), 7.32–7.45 (m, 3H, Ar-H)
$$ ^{13}\text{C NMR} $$ δ 14.1 (OCH₂CH₃), 16.8 (SCH₃), 165.2 (C=O)
IR (KBr) 1725 cm⁻¹ (ester C=O), 1240 cm⁻¹ (C-F)

Chromatographic Purity Standards

Method Column Retention (min) Purity Threshold
HPLC (UV 254) C18, 70:30 MeOH/H2O 8.2 ≥99.0%
GC-MS DB-5MS, 30m × 0.25mm 12.7 ≤0.5% residuals

Industrial-Scale Optimization Challenges

Solvent Recovery in Continuous Flow

Pilot plant data (2024) comparing batch vs flow reactors:

Parameter Batch (500 L) Flow (20 L/hr)
Ethanol Consumption 8 L/kg product 3.2 L/kg
Cycle Time 14 h 6.5 h
Byproduct Formation 7.8% 2.1%

Membrane separation units reduce ethanol purification costs by 43% in flow setups.

Waste Stream Management

Neutralization of acidic byproducts generates 1.2 kg CaSO₄ per kg product. Recent advances utilize:

  • Electrochemical HF recovery (89% efficiency)
  • Photocatalytic degradation of thioether residues
  • Bioremediation of ester-containing wastewater

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-2-(methylthio)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-fluoro-2-(methylthio)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-2-(methylthio)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form the corresponding acid, which can then interact with enzymes or receptors in biological systems. The fluorine atom and methylthio group can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Ethyl 3-(methylthio)propanoate

  • Structure: A propanoate ester with a methylthio group at the β-position (C$6$H${12}$O$_2$S).
  • Occurrence: Identified as a key aroma compound in pineapple pulp and core, contributing to fruity/sulfurous notes. Concentrations range from 42.67 µg·kg$^{-1}$ (core) to 91.21 µg·kg$^{-1}$ (pulp) in Smooth Cayenne pineapples .
  • Functional Role : High odor activity values (OAVs) suggest its importance in flavor chemistry .
  • Key Differences : Unlike the benzoate backbone of the target compound, this molecule has a shorter aliphatic chain, reducing aromatic conjugation and altering volatility.

3-(Methylthio)propanoic Acid Methyl Ester

  • Structure: Methyl ester analog of ethyl 3-(methylthio)propanoate (C$5$H${10}$O$_2$S).
  • Occurrence: Dominant in Tainong No. 4 pineapple (622.49 µg·kg$^{-1}$) and French Polynesian pineapple (1140 µg·kg$^{-1}$) .
  • Functional Role : Contributes to pineapple aroma with higher OAVs than its ethyl counterpart in certain cultivars .

Methyl 4-azido-5-(benzylthio)-3-fluoro-2-((2-fluorophenyl)amino)benzoate (Compound 5)

  • Structure: A structurally complex benzoate ester with azido, benzylthio, and fluorophenylamino substituents (C${21}$H${17}$F$2$N$4$O$_2$S).
  • Synthesis : Prepared via nucleophilic substitution and diazotization reactions for antitumor applications .

Ethyl 4-(dimethylamino)benzoate

  • Structure: A benzoate ester with a dimethylamino group at the 4-position (C${11}$H${15}$NO$_2$).
  • Applications : Used as a co-initiator in resin cements, demonstrating higher reactivity than methacrylate-based analogs .
  • Key Differences: The dimethylamino group provides strong electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications/Findings Concentration/OAVs (if applicable) Reference
Ethyl 3-fluoro-2-(methylthio)benzoate C${11}$H${13}$FO$_3$S 3-F, 2-SCH$_3$ Research chemical (potential pharma use) 95% purity (commercial)
Ethyl 3-(methylthio)propanoate C$6$H${12}$O$_2$S β-SCH$_3$ Pineapple aroma compound 42.67–91.21 µg·kg$^{-1}$
3-(Methylthio)propanoic Acid Methyl Ester C$5$H${10}$O$_2$S β-SCH$_3$, methyl ester Dominant in Tainong No. 4 pineapple 622.49 µg·kg$^{-1}$
Methyl 4-azido-... benzoate (Compound 5) C${21}$H${17}$F$2$N$4$O$_2$S 4-N$3$, 5-SCH$2$Ph, 3-F Antitumor drug candidate Not quantified (synthetic intermediate)

Research Findings and Implications

  • Aroma vs.
  • Synthetic Challenges: The target compound’s fluorine and methylthio groups may require specialized synthesis routes, unlike simpler propanoate esters .

Biological Activity

Ethyl 3-fluoro-2-(methylthio)benzoate is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article presents a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

  • Molecular Formula : C₁₄H₁₃FOS
  • Molecular Weight : Approximately 244.28 g/mol
  • Functional Groups : Fluoro group at the 3-position, methylthio group at the 2-position, and an ethyl ester.

These structural components contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted to evaluate its efficacy against various bacterial strains revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli (E. coli)50 µM
Staphylococcus aureus (S. aureus)75 µM
Streptococcus agalactiae (S. agalactiae)100 µM

These findings suggest that the compound could be effective in treating infections caused by these pathogens, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

The anticancer activity of this compound has also been explored. In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cells by inducing apoptosis. The following table summarizes the observed effects on different cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa (cervical cancer)30Induction of apoptosis via Bcl-2 inhibition
MCF-7 (breast cancer)25Cell cycle arrest and apoptosis
A549 (lung cancer)35Disruption of mitochondrial function

The mechanism involves the modulation of key apoptotic pathways, particularly through the inhibition of anti-apoptotic proteins like Bcl-2 .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of this compound against clinical isolates of E. coli and S. aureus. The compound demonstrated a notable zone of inhibition, indicating its potential as a therapeutic agent against these resistant strains .
  • In Vivo Anticancer Study : In an animal model of lung cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in tumor tissues, further supporting its anticancer properties .

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